molecular formula C25H23N3O2S B5224341 N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

Cat. No.: B5224341
M. Wt: 429.5 g/mol
InChI Key: QEMVPYBAUPBDGR-UHFFFAOYSA-N
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Description

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound with a molecular formula of C25H23N3O4S . This compound is characterized by its unique structure, which includes a benzoxazole ring, a phenyl group, and a dimethylbenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and confirming the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is unique due to the presence of the dimethylbenzamide group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-4-17-9-11-22-21(13-17)27-24(30-22)19-6-5-7-20(14-19)26-25(31)28-23(29)18-10-8-15(2)16(3)12-18/h5-14H,4H2,1-3H3,(H2,26,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMVPYBAUPBDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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